5-Oxaspiro[2.4]heptane-1-carboxylic acid
Overview
Description
5-Oxaspiro[2.4]heptane-1-carboxylic acid: is a chemical compound with the molecular formula C7H10O3 and a molecular weight of 142.15 g/mol . This compound is characterized by its spirocyclic structure, which includes an oxirane ring fused to a cyclopentane ring, and a carboxylic acid functional group. It is commonly used as a versatile small molecule scaffold in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxaspiro[2.4]heptane-1-carboxylic acid typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of a suitable diol with a carboxylic acid derivative under acidic conditions to form the spirocyclic ring . The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 5-Oxaspiro[2.4]heptane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions to form different spirocyclic derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohols .
Scientific Research Applications
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving spirocyclic substrates, providing insights into enzyme specificity and mechanism .
Medicine: The compound’s unique structure makes it a valuable scaffold for the development of novel pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators .
Industry: In industrial applications, 5-Oxaspiro[2.4]heptane-1-carboxylic acid is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties .
Mechanism of Action
The mechanism of action of 5-Oxaspiro[2.4]heptane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This can result in the inhibition or activation of enzymatic reactions or receptor signaling pathways .
Comparison with Similar Compounds
5-Oxaspiro[2.4]heptane-1-methanol: Similar spirocyclic structure but with a hydroxyl group instead of a carboxylic acid.
5-Oxaspiro[2.4]heptane-1-amine: Contains an amine group instead of a carboxylic acid.
5-Oxaspiro[2.4]heptane-1-thiol: Features a thiol group in place of the carboxylic acid.
Uniqueness: 5-Oxaspiro[2.4]heptane-1-carboxylic acid is unique due to its carboxylic acid functional group, which imparts specific chemical reactivity and biological activity. This makes it particularly useful in applications where carboxylic acid derivatives are required .
Properties
IUPAC Name |
5-oxaspiro[2.4]heptane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c8-6(9)5-3-7(5)1-2-10-4-7/h5H,1-4H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLODICQTNGUOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC12CC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1461705-13-4 | |
Record name | 5-oxaspiro[2.4]heptane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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